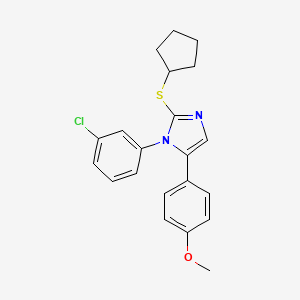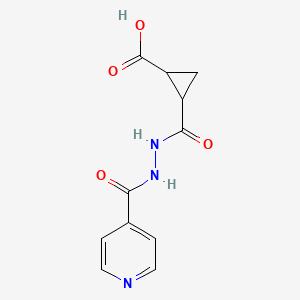
2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H11N3O4. It has a molecular weight of 249.226 . This product is intended for research use only and is not intended for human or veterinary use.
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 627.9±55.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Biotechnological Production and Applications
Lactic acid, a pivotal hydroxycarboxylic acid, is commercially produced via the fermentation of sugars in biomass. Its significance extends beyond the synthesis of biodegradable polymers, positioning it as a cornerstone for future green chemistry. Through chemical and biotechnological routes, lactic acid serves as a precursor for generating valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. This underscores the potential of biotechnological processes to supersede chemical methods, offering a more sustainable approach to producing lactic acid derivatives (Gao, Ma, & Xu, 2011).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid, are recognized for their flexibility and utility as precursors for various industrial chemicals. Their inhibitory effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae, during fermentation processes highlight the necessity for metabolic engineering strategies to enhance microbial robustness. The detrimental impacts on cell membranes and internal pH underline the importance of understanding biocatalyst inhibition mechanisms for improving industrial performance (Jarboe, Royce, & Liu, 2013).
Advances in Carboxylic Acid Recovery Technologies
The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for their recovery and subsequent application in various industries, including the synthesis of nylon materials. Innovations in solvent technologies, such as the use of ionic liquids and nitrogen-based extractants, have enhanced the efficiency of carboxylic acid recovery processes. These advancements not only improve the economic feasibility of using carboxylic acids in industrial applications but also contribute to more environmentally friendly and sustainable production methodologies (Sprakel & Schuur, 2019).
Role in Plant Biology Beyond Ethylene Precursor
Research into 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to carboxylic acids in structure and function, reveals its multifaceted roles in plant biology beyond being merely a precursor to ethylene. ACC's involvement in various plant physiological processes, including growth modulation and stress response, underscores the broader implications of carboxylic acids in biological systems. This insight into ACC's functions provides a foundation for exploring the potential biological applications of 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid and similar compounds (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
2-[(pyridine-4-carbonylamino)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-9(6-1-3-12-4-2-6)13-14-10(16)7-5-8(7)11(17)18/h1-4,7-8H,5H2,(H,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQVIUGZGPPJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/no-structure.png)
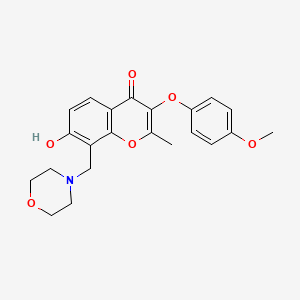
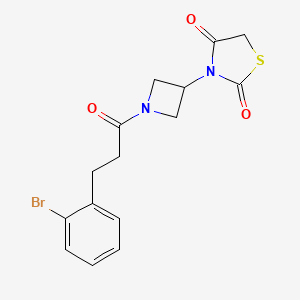


![2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988899.png)
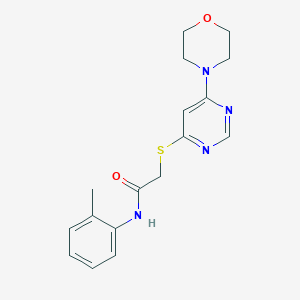
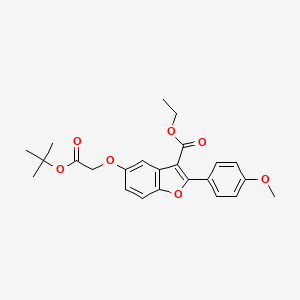
![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)
![4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2988908.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)
![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)
